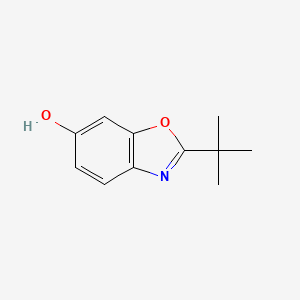

2-(Tert-butyl)benzoxazol-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-tert-butyl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C11H13NO2/c1-11(2,3)10-12-8-5-4-7(13)6-9(8)14-10/h4-6,13H,1-3H3 |

InChI Key |

CPRKESFPHIPVDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanisms for Benzoxazole (B165842) Formation

The construction of the 2-substituted benzoxazole ring is typically achieved through the condensation of a 2-aminophenol (B121084) precursor with a suitable electrophile, such as a carboxylic acid, aldehyde, or their derivatives. The specific mechanism can vary depending on the starting materials, catalysts, and reaction conditions employed.

A predominant pathway for benzoxazole synthesis involves a cascade of nucleophilic addition and intramolecular cyclization steps. mdpi.comnih.gov This process is a versatile and widely used strategy for creating the benzoxazole core. nih.gov

The general mechanism can be described as follows:

Activation: The reaction is often initiated by activating a carbonyl-containing substrate (e.g., a tertiary amide or an aldehyde) with a reagent, such as triflic anhydride (B1165640) (Tf₂O) or a Lewis/Brønsted acid. mdpi.comnih.govnih.gov This activation enhances the electrophilicity of the carbonyl carbon. For instance, an amide can be converted into a highly reactive intermediate amidinium salt. mdpi.comnih.gov

Nucleophilic Addition: The amino group of the 2-aminophenol derivative acts as a nucleophile, attacking the activated electrophilic carbon center. mdpi.comnih.gov This addition forms a tetrahedral intermediate.

Intramolecular Cyclization: Following the initial nucleophilic attack, the phenolic hydroxyl group attacks the imine carbon in an intramolecular fashion. nih.gov This key step, a cyclization reaction, leads to the formation of a five-membered heterocyclic intermediate, such as a 2,3-dihydro-benzoxazole. nih.govnih.gov

Elimination/Dehydration: The final step involves the elimination of a leaving group (such as water) from the cyclized intermediate to generate the stable, aromatic benzoxazole ring system. mdpi.comnih.gov

This sequence effectively combines two key bond-forming events—a C-N bond followed by a C-O bond—to construct the heterocyclic ring.

In many synthetic routes, the final step to achieve the aromatic benzoxazole ring is an oxidation. nih.gov These oxidative cyclization pathways are common when the reaction between the 2-aminophenol and an aldehyde or ketone initially forms a non-aromatic intermediate like a phenolic Schiff base (imine) or a 2,3-dihydro-benzoxazole. nih.govnih.gov

A plausible mechanism involves the initial condensation of a 2-aminophenol with an aldehyde to form a phenolic imine intermediate. nih.govnih.gov This imine then undergoes a spontaneous or catalyzed intramolecular cyclization to yield a 2-substituted-2,3-dihydro-benzoxazole. nih.gov The final, aromatization step is achieved through oxidation of this dihydro intermediate, which removes two hydrogen atoms to form the stable benzoxazole product. nih.gov

Various oxidants and conditions can facilitate this transformation:

Aerial Oxidation: In some cases, atmospheric oxygen is sufficient to drive the aromatization. nih.gov

Chemical Oxidants: Reagents such as silver carbonate (Ag₂CO₃), elemental sulfur, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are employed to promote the oxidative cyclization. researchgate.netresearchgate.net

Metal-Catalyzed Oxidation: Transition metals can catalyze the oxidation, often using molecular oxygen as the terminal oxidant. researchgate.net

The choice of oxidant can depend on the substrate and the desired reaction conditions, with a focus on developing milder and more environmentally friendly methods. researchgate.net

Rearrangement reactions provide an alternative and powerful strategy for synthesizing functionalized benzoxazoles. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr), has been effectively utilized for the synthesis of 2-aminobenzoxazole (B146116) derivatives. acs.orgresearchgate.netnih.gov

In this context, the mechanism typically begins with a precursor such as a benzoxazole-2-thiol. acs.orgnih.gov The key steps are:

Activation/S-Alkylation: The thiol is activated, for example, by reaction with an electrophile like chloroacetyl chloride or an aliphatic bromoamine, leading to an S-alkylated intermediate. acs.orgresearchgate.net

Intramolecular Nucleophilic Attack: The nitrogen atom of an attached amine or amide attacks the C2 carbon of the benzoxazole ring. acs.org This is the characteristic step of the Smiles rearrangement, forming a transient spirocyclic intermediate.

Ring Opening and Rearomatization: The C-S bond of the original thiol moiety is cleaved, and the spiro intermediate collapses. This process, followed by rearomatization and hydrolysis, results in the formation of a new C-N bond, yielding the N-substituted 2-aminobenzoxazole product. acs.org

This pathway is notable for its efficiency in forming C-N bonds under often mild, metal-free conditions, enabling the functionalization of the benzoxazole core at the 2-position. nih.gov

Role of Intermediates and Transition States

Understanding the transient species—intermediates and transition states—that are formed and consumed during a reaction is fundamental to unraveling its mechanism. Modern analytical and computational techniques have provided unprecedented insight into these fleeting structures in the context of benzoxazole formation.

The direct observation of reaction intermediates is crucial for confirming a proposed mechanistic pathway. nih.govresearchgate.net However, these species are often short-lived and present in low concentrations, making their detection challenging. The development of in operando (meaning "in the working environment") spectroscopic techniques has been a significant breakthrough. nih.govacs.org

By integrating flow cells with Fourier transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectrometers, researchers can monitor reactions in real-time. nih.govresearchgate.net This combined "flow FTIR" and "flow NMR" approach has been successfully applied to elucidate the mechanism of benzoxazole synthesis. nih.govacs.org

Flow FTIR Spectroscopy: This technique is highly sensitive to changes in functional groups and bonding. By adjusting the path length of the flow cell, it can detect the low-intensity infrared peaks corresponding to transient intermediates. nih.govresearchgate.net

Flow NMR Spectroscopy: NMR provides quantitative data on the concentration of reactants, intermediates, and products over time, allowing for detailed kinetic analysis. nih.govresearchgate.net

Using this dual spectroscopic system, the controversial aspects of the benzoxazole synthesis mechanism have been conclusively determined through the direct spectroscopic evaluation of key reaction intermediates. nih.govresearchgate.netacs.org This powerful analytical method enables the precise determination of kinetic data, including reaction times and the identification of the rate-determining step. acs.org

| Technique | Role in Mechanistic Investigation | Key Findings for Benzoxazole Synthesis |

| In Operando Flow FTIR | Real-time detection of functional group changes; identification of transient species. | Detects low-intensity IR peaks of reaction intermediates. nih.govresearchgate.net |

| In Operando Flow NMR | Quantitative analysis of all species in the reaction mixture over time. | Allows for kinetic analysis and offsets limitations of IR spectroscopy. nih.govresearchgate.net |

| GC-MS | Separation and identification of volatile reaction components. | Has been used to detect the formation of imine intermediates. nih.gov |

Alongside experimental methods, computational chemistry provides a powerful lens for examining reaction mechanisms at the molecular level. Density Functional Theory (DFT) calculations are widely used to map the potential energy surface of a reaction, identifying the structures and energies of intermediates and, crucially, the transition states that connect them. researchgate.netacs.org

For benzoxazole formation, computational studies have been used to:

Evaluate Plausible Pathways: By calculating the Gibbs free energy barriers (ΔG‡) for different proposed mechanisms, the most energetically favorable pathway can be identified. For example, in one study of an oxidative cyclization, a pathway involving the formation of a cyclic hemiaminal followed by a concerted reductive elimination was found to have a significantly lower activation barrier (ΔG‡ = 7.6 kcal mol⁻¹) compared to alternative stepwise pathways (ΔG‡ = 18.0 kcal mol⁻¹), strongly suggesting it as the most plausible mechanism. researchgate.net

Characterize Transition State Structures: DFT calculations can determine the precise three-dimensional geometry of transition states. acs.org This allows for the visualization of the bond-breaking and bond-forming processes and can reveal subtle, non-covalent interactions, such as hydrogen bonds or cation-π interactions, that stabilize the transition state and influence stereoselectivity. nih.gov

Assess Intermediate Stability: The relative energies of intermediates, such as the open-chain imine versus its cyclic hemiaminal tautomer, can be calculated to understand the equilibria that exist during the reaction. researchgate.net

These computational insights are invaluable for rationalizing experimental observations and for building a comprehensive, dynamic picture of the reaction mechanism. researchgate.net

| Computational Parameter | Significance in Mechanism Elucidation |

| Gibbs Free Energy Barrier (ΔG‡) | Represents the energy required to reach the transition state; lower barriers indicate faster, more favorable reaction pathways. researchgate.net |

| Transition State (TS) Geometry | Shows the specific atomic arrangement at the peak of the energy profile, revealing which bonds are breaking and forming. acs.org |

| Intermediate Stability | The relative energies of intermediates determine their concentration and role in the reaction equilibrium. researchgate.net |

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically for the synthesis of 2-(Tert-butyl)benzoxazol-6-ol are not extensively available in the public domain. However, insights can be drawn from studies on analogous benzoxazole syntheses. The reaction kinetics and thermodynamics are influenced by factors such as the nature of the reactants, the catalyst used, the solvent, and the reaction temperature ijcps.orgamazonaws.com.

Computational studies on the oxidative cyclization for benzoxazole formation have provided insights into the thermodynamics of the proposed pathways. For a specific hypervalent iodine(III)-mediated oxidative cyclization, computational results indicated that the proposed mechanistic pathway is thermodynamically favorable at each step researchgate.net.

The identification of the rate-determining step (RDS) is crucial for optimizing reaction conditions. In the multi-step synthesis of benzoxazoles, different steps have been proposed as rate-limiting depending on the specific reaction pathway.

In the copper-catalyzed cyclization of ortho-haloanilides to form benzoxazoles, experimental evidence suggests that the oxidative addition of the ortho-haloanilide to the Cu(I) catalyst is the rate-determining step organic-chemistry.org. This is supported by the observed reactivity trend for different halogens (I > Br > Cl), which correlates with the bond dissociation energies of the carbon-halogen bond organic-chemistry.org.

For the more common synthesis from 2-aminophenols and aldehydes, the rate-determining step can be either the initial condensation to form the Schiff base or the subsequent cyclization and oxidation. The specific RDS is likely influenced by the reactivity of the aldehyde and the 2-aminophenol, as well as the reaction conditions. For instance, the use of a catalyst can significantly influence which step is rate-limiting nih.gov. In some acid-catalyzed reactions, the cyclization of the intermediate is often considered the slow step.

A plausible reaction mechanism for the formation of a 2-aryl benzoxazole from 2-aminophenol and an aldehyde suggests the following steps:

Activation of the aldehyde by a catalyst.

Nucleophilic attack of the amino group of the 2-aminophenol on the activated aldehyde to form a carbinolamine intermediate.

Dehydration of the carbinolamine to form a Schiff base (imine) intermediate.

Intramolecular cyclization of the Schiff base to form a 2,3-dihydro-benzoxazole.

Oxidation of the 2,3-dihydro-benzoxazole to the final 2-aryl benzoxazole nih.gov.

Depending on the specific conditions, any of these steps could potentially be the rate-determining step.

A computational investigation of a proposed oxidative cyclization mechanism for benzoxazole formation calculated the Gibbs free energy barriers (ΔG‡) for different pathways. In one proposed pathway, the reaction barrier for a concerted reductive elimination step was found to be significantly lower (ΔG‡ = 7.6 kcal mol⁻¹) compared to an alternative pathway (ΔG‡ = 18.0 kcal mol⁻¹) researchgate.net. This suggests that the pathway with the lower activation energy is the more plausible route researchgate.net.

The following table summarizes hypothetical activation energy barriers for key steps in benzoxazole synthesis, based on analogous reactions and general principles of organic chemistry. These values are illustrative and would need to be determined experimentally or computationally for the specific synthesis of this compound.

| Reaction Step | Plausible Catalyst/Conditions | Hypothetical Activation Energy (Ea) Range (kcal/mol) |

| Schiff Base Formation | Acid or Base Catalysis | 10 - 20 |

| Intramolecular Cyclization | Thermal or Acid-Catalyzed | 15 - 25 |

| Oxidation/Aromatization | Air or Oxidizing Agent | 5 - 15 |

This table is generated for illustrative purposes based on general knowledge of similar chemical reactions and is not based on experimental data for this compound.

The analysis of activation energy barriers helps in understanding the feasibility of different reaction pathways and in selecting appropriate catalysts and reaction conditions to favor the desired product formation. For example, a catalyst's role is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

Specific, experimentally determined ¹H NMR data for 2-(Tert-butyl)benzoxazol-6-ol, including the precise chemical shifts (δ) and coupling constants (J) of the aromatic and tert-butyl protons, are not available in the public domain. Such data would be crucial for confirming the substitution pattern on the benzoxazole (B165842) ring and the connectivity of the tert-butyl group.

Carbon (¹³C) NMR Analysis: Carbon Environments

Similarly, detailed ¹³C NMR spectral data, which would reveal the chemical shifts of each unique carbon atom within this compound, is not publicly documented. This information is essential for confirming the carbon skeleton of the molecule, including the carbons of the benzoxazole core, the tert-butyl group, and the hydroxyl-substituted position.

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Spatial Relationships

There are no publicly available reports of two-dimensional NMR studies, such as Correlation Spectroscopy (COSY) or Nuclear Overhauser Effect Spectroscopy (NOESY), for this compound. These advanced techniques are instrumental in establishing proton-proton connectivities (COSY) and through-space relationships (NOESY), which would provide definitive proof of the compound's three-dimensional structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification and Vibrational Modes

Specific FT-IR spectra for this compound, detailing the characteristic absorption bands and their corresponding vibrational modes, are not found in surveyed scientific databases. While general characteristic frequencies for functional groups present (such as O-H, C-H, C=N, and C-O) can be predicted, experimentally verified data for this specific compound is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The benzoxazole core constitutes a chromophore that absorbs light in the UV region, leading to the promotion of electrons from lower to higher energy molecular orbitals.

Absorption Maxima and Molar Extinction Coefficients

Table 1: Typical UV-Vis Absorption Data for Related Benzoxazole Derivatives in Ethanol (B145695)

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Benzoxazole Derivative 1 | 336 | 1.83 x 10⁴ |

| Benzoxazole Derivative 2 | 374 | 5.30 x 10⁴ |

| Benzoxazole Derivative 3 | 339 | 1.69 x 10⁵ |

Note: Data is for illustrative purposes from related compounds to indicate the expected spectral region. scielo.brsemanticscholar.org

Electronic Transition Assignments (π-π Transitions, Charge Transfer Bands)*

The strong absorption bands observed in benzoxazole derivatives are typically assigned to spin-allowed π-π* electronic transitions. researchgate.netnih.govresearchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system of the benzoxazole core. The energy of these transitions is dependent on the extent of conjugation in the molecule.

In some benzoxazole derivatives, particularly those with strong electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) bands can also be observed. researchgate.netrsc.org These transitions involve a significant shift of electron density from a donor part of the molecule to an acceptor part upon photoexcitation. libretexts.orgwikipedia.org For this compound, the hydroxyl group (-OH) is an electron-donating group, which could potentially participate in charge transfer phenomena with the benzoxazole ring system. The position of ICT bands is often highly sensitive to solvent polarity. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine its precise mass, distinguishing it from other isomers or compounds with the same nominal mass.

Based on its molecular formula, C₁₁H₁₃NO₂, the theoretical monoisotopic mass has been computed. nih.gov This value serves as the benchmark for experimental determination via HRMS. The high accuracy of HRMS allows for the confirmation of the elemental formula with a high degree of confidence, typically within a few parts per million (ppm) of the calculated value.

Table 2: Precise Mass Data for this compound

| Molecular Formula | Computed Monoisotopic Mass (Da) |

|---|---|

| C₁₁H₁₃NO₂ | 191.094628657 |

Source: Computed by PubChem. nih.gov

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of related benzoxazole structures allows for a detailed prediction of its molecular geometry and crystal packing. researchgate.netnih.govscispace.com

Determination of Molecular Geometry and Conformational Analysis

The benzoxazole ring system itself is inherently planar. nih.gov Studies on various 2-substituted benzoxazoles confirm that the fused benzene (B151609) and oxazole (B20620) rings form a rigid, planar structure. researchgate.netnih.gov For this compound, the main conformational flexibility would arise from the rotation of the tert-butyl group around the C2-C(tert-butyl) bond. However, due to the steric bulk of the tert-butyl group, free rotation might be somewhat hindered. The hydroxyl group at the 6-position is expected to be coplanar with the aromatic ring.

Table 3: Representative Bond Distances and Angles in a Benzoxazole Ring System

| Bond/Angle | Typical Value |

|---|---|

| O-C7a | ~1.38 Å |

| N-C7a | ~1.35 Å |

| C1-O-C7a | ~107° |

| O-C7a-N | ~108° |

Note: Data is averaged from related benzoxazoline structures for illustrative purposes. scispace.com

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of the phenolic hydroxyl group is critical, as it can act as both a hydrogen bond donor and acceptor, leading to the formation of strong O-H···N or O-H···O hydrogen bonds between molecules. nih.govresearchgate.netwikipedia.org This type of interaction is a dominant force in determining the crystal lattice of many phenolic compounds. nih.govresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-substituted benzoxazoles |

Elucidation of Tautomeric Forms

Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the formal position of a hydrogen atom and the location of a double bond, is a possibility for this compound due to the presence of a hydroxyl group on the benzoxazole core. The most relevant form of tautomerism for this compound is keto-enol tautomerism.

Theoretically, this compound can exist in equilibrium between its phenolic (enol) form and two possible keto forms (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one). The enol form is characterized by the aromatic hydroxyl-substituted benzene ring, while the keto forms would involve the formation of a carbonyl group and the loss of aromaticity in the six-membered ring.

However, based on fundamental principles of organic chemistry, the equilibrium for phenols lies overwhelmingly toward the enol form. wikipedia.orglibretexts.orgdoubtnut.com The substantial energetic stabilization afforded by the aromaticity of the benzene ring makes the phenolic form significantly more stable than its non-aromatic keto tautomers. wikipedia.orgacs.org The energy difference is so significant that the keto forms are typically not detectable under normal conditions. wikipedia.org For phenol (B47542) itself, the equilibrium constant for enolization is estimated to be around 10-13, indicating that the keto form is extremely unstable. wikipedia.org

While no specific experimental or computational studies on the tautomeric equilibrium of this compound have been reported in the literature, it is reasonable to extrapolate from the well-established behavior of phenols. The presence of the fused oxazole ring and the tert-butyl group are not expected to alter this fundamental energetic preference for aromaticity. Therefore, it can be concluded with a high degree of confidence that this compound exists almost exclusively in its phenolic (enol) form.

The hypothetical tautomeric forms are illustrated in the table below.

| Tautomeric Form | Structure | Key Features | Expected Relative Stability |

| Enol Form |  | Aromatic benzene ring, Hydroxyl group | Vastly predominant |

| Keto Form (ortho) |  | Non-aromatic cyclohexadienone ring, Carbonyl group | Highly unstable, negligible presence |

| Keto Form (para) |  | Non-aromatic cyclohexadienone ring, Carbonyl group | Highly unstable, negligible presence |

Note: The structures in the table are illustrative representations of the potential tautomers.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be the primary methods to experimentally verify the predominant tautomeric form. The expected spectroscopic data for the phenolic form would be consistent with an aromatic system, showing characteristic signals for aromatic protons and carbons in NMR, and a distinct O-H stretching vibration in the IR spectrum. The absence of signals corresponding to a cyclohexadienone structure would further confirm the prevalence of the enol tautomer.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules like 2-(Tert-butyl)benzoxazol-6-ol, methods such as B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly employed. nih.govresearchgate.net The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results that can be reliably compared with experimental data. researchgate.netresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the configuration with the minimum potential energy. The outcome of this calculation provides a detailed picture of the molecule's architecture, including precise bond lengths, bond angles, and dihedral (torsion) angles. mdpi.com

For benzoxazole (B165842) derivatives, DFT calculations have demonstrated excellent agreement between optimized geometric parameters and those determined experimentally via single-crystal X-ray diffraction. mdpi.comsemanticscholar.org This consistency validates the chosen theoretical model and allows for confident analysis of the molecule's structural features. The optimized structure of this compound would reveal the planarity of the benzoxazole ring system and the specific orientation of the tert-butyl and hydroxyl substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a specific study on this compound.

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | O1-C2 | 1.375 |

| Bond Length | N3-C2 | 1.310 |

| Bond Length | C6-O(H) | 1.360 |

| Bond Length | C2-C(tert-butyl) | 1.530 |

| Bond Angle | O1-C2-N3 | 115.5 |

| Bond Angle | C5-C6-C7 | 120.0 |

| Dihedral Angle | C7a-O1-C2-N3 | -0.5 |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, reflecting its electrophilicity. youtube.comnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the FMOs also reveals the distribution of electron density, indicating regions of the molecule that are likely to be involved in charge transfer processes. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the benzoxazole system.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative) Note: The following data is illustrative of typical results from a DFT/B3LYP calculation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, areas of positive potential, colored blue, are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the oxazole (B20620) ring, identifying them as key sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as a primary site for nucleophilic attack. rsc.org

Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. ekb.egdergipark.org.tr These descriptors are derived from conceptual DFT and provide a quantitative framework for understanding a molecule's behavior in chemical reactions.

Ionization Energy (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Global Hardness (η) : A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.

Global Softness (S) : The reciprocal of global hardness (S = 1 / 2η), indicating a higher reactivity.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

These parameters provide a comprehensive profile of the molecule's reactivity.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Note: The following data is illustrative and derived from the HOMO/LUMO values in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.525 |

| Global Hardness (η) | 2.325 |

| Global Softness (S) | 0.215 |

| Electrophilicity Index (ω) | 2.67 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms.

To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96) to account for anharmonicity in real systems. nih.gov The theoretical spectrum can be used to assign specific absorption bands in an experimental IR or Raman spectrum to particular vibrational modes, aided by Potential Energy Distribution (PED) analysis. researchgate.net

Table 4: Calculated vs. Experimental Vibrational Frequencies (Illustrative) Note: The following data is illustrative of a typical vibrational analysis.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | 3650 | 3500-3600 | Hydroxyl stretch |

| ν(C-H) | 3050-3100 | 3000-3100 | Aromatic C-H stretch |

| ν(C=N) | 1615 | 1600-1620 | Oxazole C=N stretch |

| ν(C-O) | 1250 | 1230-1270 | Phenolic C-O stretch |

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at various temperatures. scirp.org Properties such as heat capacity (Cv), entropy (S), and enthalpy (H) are calculated from the optimized molecular structure and its vibrational frequencies. These theoretical values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. researchgate.net

Table 5: Calculated Thermodynamic Properties at 298.15 K (Illustrative) Note: The following data is illustrative of a typical thermochemical analysis.

| Property | Value |

|---|---|

| Standard Enthalpy of Formation (kJ/mol) | -250.5 |

| Entropy (J/mol·K) | 450.2 |

| Heat Capacity at Constant Volume (J/mol·K) | 210.8 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

There are no specific Natural Bond Orbital (NBO) analysis studies available for this compound. NBO analysis is a powerful tool for understanding charge delocalization and hyperconjugative interactions within molecules. In related benzoxazole structures, NBO analysis has been used to investigate the nature of intramolecular hydrogen bonds and the stability endowed by electron delocalization from lone pairs to antibonding orbitals. For other heterocyclic systems, this analysis provides insights into the electronic structure and reactivity. Without specific calculations for this compound, a detailed description of its charge distribution and orbital interactions remains speculative.

Topological Analyses (AIM, ELF, LOL)

Specific topological analyses using Atoms in Molecules (AIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) have not been reported for this compound. These methods are crucial for characterizing the nature of chemical bonds and non-covalent interactions. For other complex organic molecules, AIM, ELF, and LOL analyses provide detailed pictures of bonding, electron pairing, and regions of high electron density, which are fundamental to understanding molecular stability and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While TD-DFT is a standard method for investigating the excited-state properties of fluorescent molecules, including many benzoxazole derivatives, nih.govresearchgate.netmdpi.com specific TD-DFT studies on this compound are not found in the reviewed literature. Such studies are essential for understanding the electronic transitions that govern light absorption and emission.

No predicted UV-Vis absorption and emission spectra for this compound based on TD-DFT calculations have been published. For similar chromophores, like 2-(2-hydroxyphenyl)benzoxazole derivatives, TD-DFT has been successfully used to calculate absorption peaks that align well with experimental results. nih.gov These calculations help in understanding how substituents and solvent environments influence the photophysical properties.

The photo-induced excited state behaviors of this compound have not been computationally explored. Research on related compounds, such as 2-(2-hydroxyphenyl)benzoxazole, uses TD-DFT to investigate phenomena like excited-state intramolecular proton transfer (ESIPT), which is a key process in many fluorescent benzoxazoles. nih.govresearchgate.net The influence of the tert-butyl group at the 2-position and the hydroxyl group at the 6-position on such processes in the target molecule remains uninvestigated.

Potential Energy Surface (PES) Scans for Conformational Analysis

There is no information available regarding Potential Energy Surface (PES) scans for the conformational analysis of this compound. PES scans are computationally performed to explore the rotational barriers of substituents and identify stable conformers of a molecule. For a molecule like this compound, PES scans would be valuable for understanding the rotational freedom of the tert-butyl and hydroxyl groups and determining the lowest energy conformation.

Molecular Dynamics (MD) Simulations

Specific Molecular Dynamics (MD) simulations focusing on the material properties or non-biological interactions of this compound are not available. MD simulations have been conducted on other benzoxazole derivatives to study their interactions with biological targets or to understand their behavior in condensed phases. rsc.org Without such studies, the dynamic behavior and intermolecular interactions of this compound cannot be described.

Chemical Reactivity and Derivatization Patterns

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the benzoxazole core is significantly influenced by the directing effects of the existing substituents. The hydroxyl group (-OH) at C6 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The fused oxazole (B20620) ring system generally has a deactivating effect on the benzene ring for EAS. The tert-butyl group at C2 is a weakly activating ortho, para-director, primarily through an inductive effect.

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C4 | meta to -OH, adjacent to oxazole oxygen | Deactivated |

| C5 | ortho to -OH | Highly Activated |

| C7 | para to -OH | Highly Activated |

This interactive data table summarizes the predicted reactivity at different positions on the benzoxazole core during electrophilic aromatic substitution.

Nucleophilic Reactions at the 2-Position of the Benzoxazole Ring

The C2 position of the benzoxazole ring is susceptible to nucleophilic attack, particularly if a suitable leaving group is present. While the tert-butyl group itself is not a leaving group, it is possible to synthesize 2-halo-benzoxazole derivatives that can undergo nucleophilic aromatic substitution (SNAr). For a SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups.

The reaction to form 2-chlorobenzoxazoles can be achieved by treating the corresponding benzoxazolin-2-one with agents like phosphorus pentachloride. google.com Once a 2-halobenzoxazole is formed, the halogen can be displaced by various nucleophiles. For example, 2-chlorobenzimidazoles, which are structurally similar, readily react with nucleophiles to form products like benzimidazolin-2-ones or 2-alkoxybenzimidazoles. rsc.org This suggests that a 2-chloro-6-hydroxybenzoxazole derivative could react with nucleophiles such as alkoxides or amines at the C2 position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Reactions Involving the Hydroxyl Group at C6

The phenolic hydroxyl group at the C6 position is a key site for derivatization. It can undergo reactions typical of phenols, such as O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis is a common method for modifying phenolic compounds. For instance, reacting 2-(tert-butyl)benzoxazol-6-ol with an alkyl iodide (e.g., iodomethane) in the presence of a base like potassium carbonate would yield the corresponding 6-alkoxy derivative. One-pot O-alkylation followed by a Wittig olefination has been successfully performed on hydroxybenzaldehydes, demonstrating the feasibility of selectively reacting with the phenolic hydroxyl group. mdpi.com

O-Acylation: Ester derivatives can be formed by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. This reaction converts the phenol (B47542) into a phenyl ester.

| Reaction Type | Reagents | Product |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 6-Alkoxy-2-(tert-butyl)benzoxazole |

| O-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 2-(tert-butyl)benzoxazol-6-yl acetate |

This interactive data table outlines common reactions of the C6 hydroxyl group.

Functionalization of the Tert-butyl Group (e.g., Bromination)

The tert-butyl group is generally resistant to many chemical transformations due to its lack of benzylic protons and the strength of its C-H bonds. Free-radical bromination, a common method for functionalizing alkyl side chains on aromatic rings, is ineffective for tert-butylbenzene. reddit.comchegg.com This is because the reaction proceeds via the formation of a stable benzylic radical, and the tert-butyl group has no benzylic hydrogens to abstract.

Therefore, direct functionalization of the tert-butyl group on this compound, such as through bromination, is not readily achievable under standard conditions. Reactions that could potentially functionalize the tert-butyl group would likely require harsh conditions that would also affect the other functional groups on the molecule, leading to a lack of selectivity. While halogenation of 4-tert-butyltoluene (B18130) is possible, it typically occurs on the methyl group rather than the tert-butyl group. google.com

Formation of Coordinated Species and Complexes

Benzoxazole derivatives, particularly those containing hydroxyl or other potential donor groups, are known to be effective ligands for metal ions. This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxazole ring and the oxygen atom of the deprotonated hydroxyl group at C6. This forms a stable five-membered chelate ring.

The formation of metal complexes with benzoxazole-based ligands has been shown to enhance their biological activities. researchgate.net For example, 2-(2'-hydroxyphenyl)benzoxazole and its analogs readily form complexes with divalent cations such as Cu²⁺, Zn²⁺, and Ni²⁺.

The design of benzoxazole-based ligands for metal coordination relies on several key principles:

Chelation: The presence of a donor atom (like the oxygen of the -OH group) positioned to form a stable five- or six-membered ring with the benzoxazole nitrogen upon coordination is crucial for high-affinity binding.

Donor Atoms: The nitrogen of the benzoxazole ring is a good Lewis base and a primary coordination site. The phenolic oxygen at C6, upon deprotonation, becomes a strong donor.

Steric and Electronic Tuning: The substituents on the benzoxazole core can be modified to fine-tune the steric and electronic properties of the ligand. The tert-butyl group at C2, for example, can influence the solubility and crystal packing of the resulting metal complexes. The electronic nature of substituents on the benzene ring can affect the Lewis basicity of the donor atoms and, consequently, the stability of the metal complex. The synthesis of metal complexes often involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com

Characterization of Metal Complexes

Infrared (IR) Spectroscopy is a fundamental tool for determining the coordination mode of the ligand. The IR spectrum of the free this compound ligand exhibits characteristic absorption bands for its functional groups. Upon complexation with a metal ion, shifts in the positions of these bands provide evidence of coordination. A notable change is often observed in the ν(C=N) (azomethine) stretching frequency of the benzoxazole ring. A shift of this band to a lower frequency in the complex spectrum, compared to the free ligand, is indicative of the coordination of the azomethine nitrogen atom to the metal center. This is further corroborated by the appearance of a new band in the far-IR region, which can be assigned to the ν(M-N) stretching vibration. Similarly, coordination through the phenolic oxygen is confirmed by a shift in the ν(C-O) stretching frequency and the appearance of a ν(M-O) band.

Table 1: Representative Infrared Spectral Data for Metal Complexes of Benzoxazole-type Ligands

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

|---|---|---|---|

| Free Ligand | ~1640-1650 | - | - |

| Metal Complex | ~1610-1630 | ~400-500 | ~500-600 |

Note: The data presented are generalized from literature on analogous benzoxazole-containing metal complexes and serve as an illustrative example.

Mass Spectrometry (MS) is employed to determine the molecular weight and stoichiometry of the metal complexes. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can provide clear evidence for the formation of the desired complex by identifying the molecular ion peak corresponding to the [M+L]ⁿ⁺ or [M+2L]ⁿ⁺ species (where M is the metal ion and L is the ligand). The isotopic distribution pattern of the molecular ion peak can also help to confirm the identity of the metal present in the complex.

Table 2: Illustrative Crystallographic Data for a Hypothetical Metal Complex of a Benzoxazole-type Ligand

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Tetrahedral |

| M-N Bond Length (Å) | 2.0 - 2.2 |

| M-O Bond Length (Å) | 1.9 - 2.1 |

| N-M-O Bite Angle (°) | 85 - 95 |

Note: This data is representative and based on typical values observed for metal complexes of similar bidentate N,O-donor ligands.

Applications in Materials Science and Organic Synthesis

As a Building Block in Complex Organic Synthesis

The strategic placement of a reactive hydroxyl group on the benzoxazole (B165842) scaffold makes 2-(Tert-butyl)benzoxazol-6-ol a valuable precursor and intermediate in the synthesis of more complex molecular architectures.

Precursors for Advanced Heterocyclic Systems

The benzoxazole moiety is a key structural unit in numerous biologically active compounds and functional materials. This compound serves as a starting material for the construction of more elaborate heterocyclic systems. The hydroxyl group at the 6-position offers a reactive site for various chemical transformations, including etherification, esterification, and cross-coupling reactions. These reactions allow for the introduction of diverse functionalities and the extension of the conjugated system, leading to the formation of polycyclic and heteroaromatic compounds with tailored properties.

For instance, the hydroxyl group can be converted into a triflate, which then participates in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This enables the attachment of various aryl, heteroaryl, or alkyl groups, thereby expanding the molecular complexity and creating novel heterocyclic frameworks.

Synthetic Intermediates

Beyond being a primary precursor, this compound functions as a crucial synthetic intermediate in multi-step reaction sequences. Its synthesis is typically achieved through the condensation of 2-amino-5-hydroxyphenol with pivalic acid or its derivatives, a common strategy for forming the benzoxazole ring. Once formed, the hydroxyl group can be protected to allow for modifications at other positions of the molecule, and then deprotected for subsequent reactions. This strategic use of protecting groups highlights its role as a versatile intermediate in the synthesis of target molecules with specific functionalities.

Optoelectronic and Photofunctional Materials

The benzoxazole core is known for its photophysical properties, including strong fluorescence and high photostability. The incorporation of a tert-butyl group can enhance solubility and thermal stability, making derivatives of this compound highly suitable for applications in optoelectronic and photofunctional materials. A prominent example is 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a direct derivative where two tert-butyl benzoxazole units are linked by a thiophene (B33073) ring.

Components in Organic Light-Emitting Diodes (OLEDs)

While direct application of this compound in OLEDs is not extensively documented, its derivatives, particularly those with extended conjugation, are promising candidates for various roles in OLED devices. The tert-butylbenzoxazole moiety is a known chromophore that can be incorporated into larger molecules designed as emitters or host materials. The tert-butyl groups can improve the solubility and film-forming properties of these materials, which is crucial for the fabrication of solution-processed OLEDs. Furthermore, the electronic properties of the benzoxazole ring can be tuned by modifying the substituents, making it possible to design materials with specific energy levels for efficient charge injection and transport in OLEDs. The introduction of tert-butyl groups into thermally activated delayed fluorescence (TADF) emitters has been shown to enhance solubility and reduce aggregation-caused quenching, leading to high quantum efficiencies in non-doped blue OLEDs.

Tunable Lasers and Optical Whitening Agents

Derivatives of this compound, such as 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), are widely recognized for their application as optical whitening agents, often marketed under trade names like Uvitex OB. These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, resulting in a whiter appearance of materials such as plastics, fibers, and coatings. This strong fluorescence and high quantum yield also make them suitable as gain media in tunable dye lasers. The photophysical properties of these compounds can be influenced by the solvent environment, allowing for the tuning of the laser emission wavelength.

Below is a table summarizing the photophysical properties of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a key derivative.

| Property | Value |

| Absorption Maximum (λabs) | ~375 nm |

| Emission Maximum (λem) | ~435 nm |

| Molar Extinction Coefficient (ε) | > 70,000 M-1cm-1 |

| Fluorescence Quantum Yield (ΦF) | High |

Fluorescent Probes and Chromophores

The inherent fluorescence of the benzoxazole core makes this compound a valuable scaffold for the design of fluorescent probes and chromophores. The hydroxyl group at the 6-position provides a convenient handle for attaching recognition moieties that can selectively bind to specific analytes. Upon binding, a change in the fluorescence properties of the molecule, such as intensity or wavelength, can be observed, enabling the detection and quantification of the target analyte. The tert-butyl group helps to prevent aggregation-induced quenching of the fluorescence, which is a common issue with planar aromatic dyes, thus ensuring a more reliable fluorescent signal.

The research into derivatives of this compound continues to expand, driven by the demand for novel materials with tailored optical and electronic properties for a wide range of applications in materials science and beyond.

Catalytic Applications (e.g., as Ligands in Organometallic Catalysis)

The benzoxazole scaffold is a significant heterocyclic motif that has garnered considerable attention in various scientific fields, including medicinal chemistry and materials science. While research into the direct catalytic applications of this compound as a ligand in organometallic catalysis is not extensively documented in publicly available literature, the broader family of benzoxazole derivatives has shown potential in this area. The structural features of this compound, such as the nitrogen and oxygen heteroatoms, present potential coordination sites for metal centers, suggesting its theoretical utility as a ligand. The electronic properties of the benzoxazole ring system, influenced by the tert-butyl and hydroxyl substituents, could modulate the catalytic activity of a coordinated metal. However, specific, well-documented examples of its use in large-scale or widely recognized catalytic systems remain limited.

Oxidation Reactions (e.g., Epoxidation)

To illustrate the type of data that would be relevant, the following table presents hypothetical results for the epoxidation of an alkene, which would be necessary to evaluate the catalytic performance of a system using this compound as a ligand.

| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) |

| 1 | 1 | tert-Butyl hydroperoxide | Acetonitrile | 25 | 12 | - | - |

| 2 | 0.5 | tert-Butyl hydroperoxide | Dichloromethane | 25 | 12 | - | - |

| 3 | 1 | Hydrogen peroxide | Methanol | 0 | 24 | - | - |

| 4 | 0.5 | Hydrogen peroxide | Methanol | 0 | 24 | - | - |

| Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental results for the catalytic use of this compound in epoxidation have been found in the public domain. |

Other Transformations

Beyond oxidation reactions, the potential for this compound to act as a ligand in other organometallic transformations has not been substantially explored in available research. The diverse reactivity of metal catalysts bearing N,O-chelating ligands suggests that complexes of this benzoxazole derivative could theoretically be applied to a range of reactions, such as cross-coupling, hydrogenation, or polymerization. However, without dedicated studies to synthesize and test such catalytic systems, their efficacy and scope remain speculative. Further research would be required to establish any practical applications of this compound in these or other catalytic transformations.

Future Research Trajectories and Methodological Advancements

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazoles traditionally involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often under harsh conditions. ijpbs.com Future research on 2-(Tert-butyl)benzoxazol-6-ol will likely focus on the development of greener and more efficient synthetic routes.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Reagents | Conditions | Advantages | Challenges for this compound |

|---|---|---|---|---|

| Conventional Condensation | 2-Amino-5-hydroxyphenol and pivalic acid/pivaloyl chloride | High temperature, strong acid/base catalyst | Well-established | Harsh conditions may lead to side reactions with the hydroxyl group. |

| Microwave-Assisted Synthesis | 2-Amino-5-hydroxyphenol and pivalaldehyde | Microwave irradiation, catalyst (e.g., ZnO NPs) | Rapid reaction times, higher yields, energy efficient. mdpi.com | Optimization of microwave parameters to avoid degradation. |

| Ultrasound-Assisted Synthesis | 2-Amino-5-hydroxyphenol and pivalaldehyde | Sonication, catalyst | Shorter reaction times, improved yields. mdpi.com | Scalability of the reaction may be a concern. |

| Catalytic Aerobic Oxidation | 2-Amino-5-hydroxyphenol and pivalaldehyde | Metal catalyst (e.g., Cu, Fe), O2 or air as oxidant | Use of a green oxidant, high atom economy. mdpi.com | Catalyst sensitivity to the hydroxyl group. |

| Electrochemical Synthesis | Glycine (B1666218) derivatives | Transition metal- and oxidant-free conditions | Environmentally friendly, H2 as the only byproduct. organic-chemistry.org | Requires specialized equipment and optimization of electrochemical parameters. |

Sustainable approaches, such as those employing microwave irradiation, ultrasound, or mechanochemistry, have shown promise in accelerating reaction times and improving yields for other benzoxazoles and could be adapted for the synthesis of this compound. mdpi.com The use of nanocatalysts, such as zinc oxide nanoparticles (ZnO NPs), in these sustainable methods could further enhance their efficiency. mdpi.com Another promising avenue is the development of one-pot syntheses that minimize waste and simplify purification processes. For instance, iron-catalyzed hydrogen transfer for the redox condensation of o-hydroxynitrobenzenes with alcohols presents a green alternative to traditional methods. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques for In-situ Monitoring

While standard spectroscopic techniques like NMR and IR are fundamental for the characterization of benzoxazoles, advanced methods can provide deeper insights into the reaction dynamics and structural features of this compound. nih.govjetir.org In-situ monitoring techniques are particularly valuable for understanding reaction mechanisms and optimizing synthesis conditions.

The integration of flow cells with FTIR and NMR spectrometers allows for real-time analysis of reaction intermediates, which can be crucial for elucidating the mechanism of benzoxazole (B165842) formation. magritek.com This approach can help in identifying transient species and determining the rate-determining step of the reaction. magritek.com

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications for this compound

| Technique | Information Gained | Potential Application |

|---|---|---|

| In-operando Flow NMR and FTIR | Real-time concentration of reactants, intermediates, and products. magritek.com | Elucidation of the reaction mechanism for the synthesis of this compound. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous assignment of ¹H and ¹³C signals. ipb.pt | Structural confirmation of novel derivatives and isomers. |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing. | Determination of the solid-state structure and intermolecular interactions. |

| Time-Dependent Density Functional Theory (TD-DFT) | Prediction of electronic absorption and emission spectra. esisresearch.org | Understanding the photophysical properties and guiding the design of new materials. |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding the structure-reactivity relationships of benzoxazole derivatives. researchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic properties of this compound. These studies can provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions.

Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with biological targets, which is crucial for the rational design of new therapeutic agents. biotech-asia.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their biological activity, guiding the synthesis of more potent compounds. tandfonline.com

Exploration of New Material Applications (excluding explicitly prohibited elements)

The unique substitution pattern of this compound makes it an interesting candidate for various material applications. The electron-donating hydroxyl group and the bulky tert-butyl group can influence the molecule's photophysical and electronic properties.

Benzoxazoles are known for their fluorescence, and derivatives are used as optical brighteners and fluorescent probes. wikipedia.org Future research could explore the potential of this compound and its derivatives as novel fluorophores for applications in bioimaging and sensing. The hydroxyl group provides a convenient handle for further functionalization, allowing for the tuning of its photophysical properties and the introduction of specific recognition moieties.

In the field of organic electronics, benzoxazoles have been investigated as components of organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The electronic properties of this compound could be tailored through chemical modification to develop new materials for these applications.

Challenges and Opportunities in Benzoxazole Research

Despite the significant progress in benzoxazole chemistry, several challenges and opportunities remain, particularly for compounds like this compound.

One of the main challenges is the development of highly regioselective synthetic methods for the functionalization of the benzoxazole core. nitrkl.ac.in While C-H functionalization is a powerful tool, controlling the position of substitution in the presence of multiple reactive sites can be difficult. nih.gov

The exploration of the biological activity of this compound is a significant opportunity. The combination of the lipophilic tert-butyl group and the hydrogen-bonding hydroxyl group could lead to interesting pharmacological profiles.

Furthermore, the development of sustainable and scalable synthetic processes for benzoxazole derivatives is crucial for their commercial application. mdpi.com This includes the use of renewable starting materials, green solvents, and energy-efficient reaction conditions.

Q & A

Q. What safety protocols should be followed when handling 2-(tert-butyl)benzoxazol-6-ol in laboratory settings?

- Methodological Answer: Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. For waste disposal, segregate chemical residues and collaborate with certified waste management services to ensure compliance with environmental regulations. Safety protocols for structurally similar benzoxazole derivatives emphasize avoiding direct contact and using neutralization procedures for spills (e.g., inert adsorbents like vermiculite) .

Q. What synthetic pathways are commonly used to prepare this compound?

- Methodological Answer: A typical route involves cyclization of substituted o-aminophenol precursors with tert-butyl-containing carbonyl compounds under acidic or catalytic conditions. For example, analogous benzoxazole syntheses employ reflux in solvents like THF/Et3N (1:1) with palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) to facilitate coupling reactions. Post-reaction purification via silica gel chromatography or recrystallization (e.g., ethanol) is critical to isolate the product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer: Systematic optimization includes:

- Catalyst Screening: Test palladium/copper-based catalysts (e.g., PdCl2(PPh3)2) at 0.5–2 mol% loading to balance cost and efficiency.

- Solvent Ratios: Adjust THF/Et3N ratios (1:1 to 3:1) to enhance solubility of intermediates.

- Temperature Control: Maintain reflux temperatures (55–80°C) to accelerate cyclization while minimizing side reactions. Kinetic studies on analogous compounds suggest reaction times of 6–48 hours, monitored via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify tert-butyl group integration (e.g., singlet at ~1.4 ppm for 9H) and benzoxazole ring protons.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H13NO2).

- HPLC-Purity Analysis: Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥97%, as required for research-grade compounds .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer: Contradictions often arise from impurities or polymorphic forms. To resolve this:

- Reproduce Synthesis: Follow documented protocols rigorously, including recrystallization solvents (e.g., ethanol vs. hexane).

- Cross-Validate Data: Compare with structurally similar compounds (e.g., 2-methyl-1,3-thiazol-4-yl benzoic acid derivatives, mp 139.5–140°C) to identify trends .

- Control Purity: Re-analyze samples via DSC (differential scanning calorimetry) to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.